molecular formula C17H11Cl2IN2O2 B12730379 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- CAS No. 128758-36-1

3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo-

Cat. No.: B12730379
CAS No.: 128758-36-1
M. Wt: 473.1 g/mol
InChI Key: BRJAOLBBRKCDEA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chlorophenyl and iodo groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridazinone derivative is reacted with 4-chlorophenyl and iodo substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .

Scientific Research Applications

3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 2-(4-chlorophenyl)-5-((4-chlorophenyl)methoxy)-4-iodo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

CAS No.

128758-36-1

Molecular Formula

C17H11Cl2IN2O2

Molecular Weight

473.1 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(4-chlorophenyl)methoxy]-4-iodopyridazin-3-one

InChI

InChI=1S/C17H11Cl2IN2O2/c18-12-3-1-11(2-4-12)10-24-15-9-21-22(17(23)16(15)20)14-7-5-13(19)6-8-14/h1-9H,10H2

InChI Key

BRJAOLBBRKCDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)Cl)I)Cl

Origin of Product

United States

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